molecular formula C22H22N4O4S2 B11369652 N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide

N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide

Cat. No.: B11369652
M. Wt: 470.6 g/mol
InChI Key: FQJCHNXKXCALLY-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following chemical structure:

    N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide: C22H21ClN4O2S\text{C}_{22}\text{H}_{21}\text{ClN}_4\text{O}_2\text{S}C22​H21​ClN4​O2​S

    .
  • It belongs to the class of thiadiazole derivatives and exhibits interesting pharmacological properties.
  • The compound’s unique structure combines a thiadiazole ring , a pyrrolidinone ring , and a phenylsulfonyl group .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but common reagents include , , and .

      Industrial Production: While industrial-scale production methods are proprietary, laboratory-scale synthesis provides a starting point for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound undergoes various reactions, including , , and .

      Common Reagents: Reagents like , , and are employed.

      Major Products: These reactions yield derivatives with modified functional groups, influencing their biological activity.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigations focus on its interactions with biological macromolecules, such as enzymes and receptors.

      Medicine: The compound’s pharmacological properties may lead to drug development.

      Industry: It could serve as a precursor for specialty chemicals.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets, affecting cellular processes.
    • Pathways Involved: These may include signal transduction pathways, metabolic pathways, or protein-protein interactions.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C22H22N4O4S2

    Molecular Weight

    470.6 g/mol

    IUPAC Name

    3-(benzenesulfonyl)-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

    InChI

    InChI=1S/C22H22N4O4S2/c1-15-7-9-17(10-8-15)26-14-16(13-20(26)28)21-24-25-22(31-21)23-19(27)11-12-32(29,30)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3,(H,23,25,27)

    InChI Key

    FQJCHNXKXCALLY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4

    Origin of Product

    United States

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